molecular formula C22H29FN2O2 B12526422 4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol CAS No. 652159-28-9

4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol

Cat. No.: B12526422
CAS No.: 652159-28-9
M. Wt: 372.5 g/mol
InChI Key: ZNKUIWPBNALADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol is a synthetic small molecule featuring a piperazine core, a structure frequently encountered in the development of compounds for neuroscience and pharmacology research . Piperazine derivatives are extensively investigated for their high affinity and selectivity for various neuroreceptors, including dopamine and serotonin receptor subtypes . For instance, structurally related compounds have been studied as potent and selective antagonists for dopamine D3 receptors, a target of significant interest for conditions such as substance addiction and Parkinson's disease . Other piperazine-based compounds serve as critical tools for studying the 5-HT1A serotonin receptor, which is implicated in depression, anxiety, and other neuropsychiatric disorders . The specific structure of this compound, which includes a fluorophenyl group and a methoxyphenol moiety, suggests potential for interaction with key biological targets. This makes it a valuable chemical entity for in vitro binding assays, functional activity studies, and structure-activity relationship (SAR) investigations aimed at developing novel research ligands . This product is intended for laboratory research purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

652159-28-9

Molecular Formula

C22H29FN2O2

Molecular Weight

372.5 g/mol

IUPAC Name

4-[2-[4-[3-(4-fluorophenyl)propyl]piperazin-1-yl]ethyl]-2-methoxyphenol

InChI

InChI=1S/C22H29FN2O2/c1-27-22-17-19(6-9-21(22)26)10-12-25-15-13-24(14-16-25)11-2-3-18-4-7-20(23)8-5-18/h4-9,17,26H,2-3,10-16H2,1H3

InChI Key

ZNKUIWPBNALADC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperazine

Piperazine is reacted with ethylene oxide or 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. For example:

  • Reactants : Piperazine (1.0 eq), 2-chloroethanol (1.2 eq), K₂CO₃ (2.0 eq)
  • Conditions : Reflux in acetonitrile, 12 h.
  • Yield : 78–85% after recrystallization (ethanol/water).

Step 2: Coupling with 2-Methoxyphenol

The hydroxyethyl intermediate undergoes Mitsunobu or nucleophilic substitution with 2-methoxyphenol:

  • Mitsunobu Reaction :
    • Reactants : 1-(2-Hydroxyethyl)piperazine (1.0 eq), 2-methoxyphenol (1.1 eq), DIAD (1.1 eq), PPh₃ (1.1 eq)
    • Conditions : Toluene, 80°C, 3 h.
    • Yield : 72%.
  • Nucleophilic Substitution :
    • Reactants : 1-(2-Chloroethyl)piperazine (1.0 eq), 2-methoxyphenol (1.5 eq), K₂CO₃ (2.0 eq)
    • Conditions : DMF, 100°C, 24 h.
    • Yield : 65%.

Step 3: Introduction of 3-(4-Fluorophenyl)propyl Group

The secondary amine of piperazine is alkylated using 3-(4-fluorophenyl)propyl bromide:

  • Reactants : Piperazine intermediate (1.0 eq), 3-(4-fluorophenyl)propyl bromide (1.2 eq), K₂CO₃ (2.0 eq)
  • Conditions : Acetonitrile, reflux, 8 h.
  • Yield : 68–74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Synthetic Route 2: Pre-Functionalization of the Piperazine Core

Step 1: Synthesis of 1-[3-(4-Fluorophenyl)propyl]piperazine

Piperazine is alkylated with 3-(4-fluorophenyl)propyl bromide under controlled conditions to avoid bis-alkylation:

  • Reactants : Piperazine (1.0 eq), 3-(4-fluorophenyl)propyl bromide (1.1 eq), NaHCO₃ (2.0 eq)
  • Conditions : EtOH, 60°C, 6 h.
  • Yield : 82%.

Step 2: Attachment of Ethyl-2-Methoxyphenol

The pre-functionalized piperazine is coupled to 2-(bromoethyl)-2-methoxyphenol:

  • Reactants : 1-[3-(4-Fluorophenyl)propyl]piperazine (1.0 eq), 2-(bromoethyl)-2-methoxyphenol (1.1 eq), K₂CO₃ (2.0 eq)
  • Conditions : DMF, 80°C, 12 h.
  • Yield : 70% after silica gel purification.

Alternative Method: Reductive Amination

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetaldehyde

2-Methoxyphenol is reacted with epichlorohydrin under basic conditions, followed by oxidation:

  • Reactants : 2-Methoxyphenol (1.0 eq), epichlorohydrin (1.2 eq), NaOH (2.0 eq)
  • Conditions : H₂O/dioxane, 50°C, 4 h.
  • Oxidation : TEMPO/NaClO₂, CH₃CN/H₂O, 0°C → 25°C, 2 h.
  • Yield : 58% (two steps).

Step 2: Reductive Amination with Piperazine

The aldehyde undergoes reductive amination with 1-[3-(4-fluorophenyl)propyl]piperazine:

  • Reactants : 2-(2-Methoxyphenoxy)acetaldehyde (1.0 eq), 1-[3-(4-fluorophenyl)propyl]piperazine (1.1 eq), NaBH₃CN (1.5 eq)
  • Conditions : MeOH, 25°C, 12 h.
  • Yield : 63%.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Key Step Overall Yield Purity (HPLC)
Sequential Alkylation Piperazine alkylation 45–50% ≥98%
Pre-Functionalization Pre-synthesized piperazine 55–60% ≥97%
Reductive Amination Aldehyde intermediate 40–45% ≥95%

Challenges and Optimization

  • Bis-Alkylation : Excess piperazine or stoichiometric control minimizes di-substitution.
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps.
  • Purification : Silica gel chromatography (EtOAc/hexanes or CH₂Cl₂/MeOH) resolves residual starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C25H29FN6C_{25}H_{29}FN_{6} with a molecular weight of approximately 432.5 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, allowing for modifications that can enhance biological activity or selectivity for specific targets.

Biological Activities

  • Antipsychotic Properties :
    • Research indicates that compounds with piperazine moieties often exhibit antipsychotic effects. The presence of the fluorophenyl group may enhance binding affinity to dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
  • Antidepressant Effects :
    • Some studies suggest that derivatives similar to this compound can inhibit serotonin reuptake, thereby increasing serotonin levels in the brain. This mechanism is crucial for developing new antidepressant medications .
  • Anticancer Activity :
    • Preliminary investigations have shown that compounds containing piperazine structures can exhibit cytotoxic effects against various cancer cell lines. The ability to modify substituents on the piperazine ring allows for tailored interactions with cancer-specific targets .

Table 1: Summary of Potential Therapeutic Applications

ApplicationMechanism of ActionReferences
AntipsychoticDopamine receptor antagonism ,
AntidepressantSerotonin reuptake inhibition ,
AnticancerInduction of apoptosis in cancer cells ,

Case Studies and Research Findings

  • Antipsychotic Efficacy :
    • A study evaluated the efficacy of a similar piperazine-based compound in animal models of schizophrenia. Results indicated significant reductions in hyperactivity and improved cognitive function, suggesting potential for clinical application in treating psychosis .
  • Antidepressant Activity :
    • In a controlled trial involving patients with major depressive disorder, a compound analogous to 4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol showed promising results in improving mood and reducing anxiety symptoms within four weeks of treatment .
  • Cytotoxic Effects Against Cancer :
    • Research published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of 4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in various pharmacological effects, including mood stabilization and reduction of psychotic symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological distinctions:

Compound Name Key Structural Features Receptor Affinity Therapeutic Use Evidence Source
Aripiprazole Piperazine + dichlorophenyl + quinolinone D2 partial agonist, 5-HT1A agonist Schizophrenia, bipolar disorder
Trazodone Piperazine + chlorophenyl + triazolopyridine 5-HT2A antagonist, SERT inhibitor Depression, insomnia
1-(4-chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea Fluorophenylpiperazine + urea linker Not fully characterized Preclinical CNS research
Avishot/Flivas 2-Methoxyphenylpiperazine + naphthyloxy α1-adrenergic antagonist Hypertension, anxiety
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol Piperazine + iminomethyl + methoxyphenol 5-HT1A/5-HT2A modulation Antidepressant candidate

Pharmacological and Pharmacokinetic Differences

Receptor Selectivity: The target compound’s 4-fluorophenylpropyl group may enhance 5-HT1A affinity compared to trazodone’s chlorophenyl group, which prioritizes 5-HT2A antagonism . Unlike aripiprazole’s partial D2 agonism, the ethyl-phenol linker in the target compound could favor serotonin receptor interactions over dopamine, reducing extrapyramidal side effects .

Metabolic Stability: The 2-methoxyphenol moiety may confer resistance to oxidative metabolism compared to compounds with unsubstituted phenyl rings (e.g., ipsapirone) . Fluorine substitution (as in 4-fluorophenyl) typically prolongs half-life by reducing CYP450-mediated degradation, a feature shared with fibanserin .

Solubility and Bioavailability: The phenolic -OH group in the target compound improves water solubility relative to non-polar analogues like thiopropazate (logP ~4.5) .

Key Research Findings

  • Synthetic Feasibility: Mechanochemical methods used for LCAPs (e.g., aripiprazole) could streamline the target compound’s production, avoiding thermal degradation .
  • In Silico Predictions : Molecular docking suggests strong 5-HT1A binding (ΔG = -9.2 kcal/mol), comparable to ipsapirone but with higher selectivity over 5-HT2A .
  • Preclinical Data: In rodent models, the compound reduced immobility time in the forced swim test by 52% (vs.

Biological Activity

4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H29FN2O2, with a molecular weight of approximately 372.484 g/mol. The compound features a piperazine ring, a fluorophenyl group, and a methoxyphenol moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to modulate the activity of:

  • iNOS (Inducible Nitric Oxide Synthase) : The compound significantly inhibits iNOS expression in LPS-stimulated macrophage cells, leading to reduced nitric oxide production and inflammation .
  • COX-2 (Cyclooxygenase-2) : Similar to its effect on iNOS, the compound decreases COX-2 mRNA and protein levels, implicating it as a potential anti-inflammatory agent .

Biological Activity in In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties:

  • Cell Culture Experiments : The compound was tested on RAW 264.7 macrophage cells stimulated with LPS. Results indicated that it inhibited the production of nitric oxide at non-cytotoxic concentrations and reduced the expression of pro-inflammatory markers like iNOS and COX-2 .
  • Molecular Docking Studies : These studies suggest that the compound has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that enhance its inhibitory effects .

Efficacy in Animal Models

Animal studies further support the anti-inflammatory potential of this compound:

  • Xenograft Models : In PA-1 ovarian cancer-bearing mice, administration of the compound significantly suppressed tumor growth. Immunohistochemical analysis revealed decreased levels of phosphorylated ERK and STAT3, alongside increased caspase-3 expression, indicating enhanced apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the therapeutic potential of compounds similar to this compound:

  • Inflammation-related Disorders : Compounds with similar structures have been investigated for their efficacy in treating rheumatoid arthritis and Crohn's disease. For instance, STA5326, a morpholinopyrimidine derivative, is currently undergoing phase II clinical trials .
  • Cancer Therapeutics : The anti-cancer properties observed in various piperazine derivatives suggest that modifications to this compound could lead to new treatments for ovarian cancer and other malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.